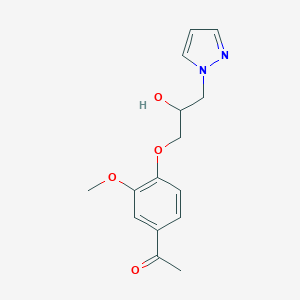

1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone

Description

1-(4-(2-Hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is a synthetic organic compound featuring a phenyl core substituted with a methoxy group, an ethanone moiety, and a hydroxypropoxy chain terminating in a pyrazole heterocycle. This structure combines aromatic, ketonic, and heterocyclic functionalities, making it a versatile intermediate in pharmaceutical synthesis. The compound’s synthesis likely involves alkylation or nucleophilic substitution reactions to attach the pyrazole-containing sidechain to the methoxyphenyl backbone .

Key spectral characteristics inferred from similar compounds include:

Propriétés

IUPAC Name |

1-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-11(18)12-4-5-14(15(8-12)20-2)21-10-13(19)9-17-7-3-6-16-17/h3-8,13,19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMRKHZPLFHDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2C=CC=N2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves the reaction of 1H-pyrazole with 1-(4-hydroxy-3-methoxyphenyl)ethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have shown that similar pyrazole-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function. A case study demonstrated that a structurally similar compound exhibited antibacterial activity against strains of Staphylococcus aureus .

Anti-inflammatory Properties

Research has also pointed towards the anti-inflammatory effects of pyrazole derivatives. The presence of hydroxyl groups in the structure enhances its ability to modulate inflammatory pathways. A study indicated that related compounds showed promising results in reducing inflammation markers in vitro .

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. A study focusing on neurodegenerative diseases found that similar compounds could inhibit oxidative stress and apoptosis in neuronal cells, providing a potential therapeutic avenue for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Pyrazole Derivatives

Mécanisme D'action

The mechanism of action of 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Heterocyclic Substituents

Sidechain Modifications

- Hydroxypropoxy Chain : Present in all compounds, but terminal groups (pyrazole, piperazine, or benzisoxazole) dictate solubility and receptor affinity. For example, iloperidone’s fluorobenzoisoxazole moiety increases lipophilicity and CNS activity .

- Acetylated Pyrazole () : The acetyl and methyl groups in this analog may reduce metabolic degradation compared to the unsubstituted pyrazole in the target compound .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Pyrazole derivatives generally exhibit moderate pharmacokinetic profiles due to balanced hydrophobicity. Substitutions like acetyl groups () or fluorine (iloperidone) optimize bioavailability and target binding .

- Synthetic Challenges : Crystallization () and purity control (>98% HPLC) are critical for pharmaceutical intermediates, but pyrazole-containing compounds may require specialized purification to remove regioisomers .

Activité Biologique

The compound 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone can be described as follows:

- Molecular Formula : C18H22N2O4

- Molecular Weight : 342.38 g/mol

- CAS Number : 873318-44-6

Structural Features

The compound features:

- A pyrazole ring, which is known for its diverse biological activities.

- A methoxy group that may enhance lipophilicity and bioavailability.

- A hydroxyl group that can participate in hydrogen bonding, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(4-(2-hydroxy-3-(1H-pyrazol-1-yl)propoxy)-3-methoxyphenyl)ethanone exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Pyrazole Derivative A | 15.625 | Antistaphylococcal |

| Pyrazole Derivative B | 62.5 | Antienterococcal |

These compounds inhibit bacterial growth by disrupting protein synthesis and nucleic acid production pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

The proposed mechanism of action involves:

- Inhibition of key enzymes involved in inflammation.

- Modulation of signaling pathways related to immune response.

This dual action makes it a candidate for further development in therapeutic applications targeting inflammation .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The study highlighted that certain modifications to the pyrazole moiety significantly enhanced antibacterial activity against MRSA strains, with some derivatives achieving MIC values as low as 0.007 mg/mL .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar compounds in animal models. Results indicated a reduction in paw edema in rats treated with the compound, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.